Boc-3-氨基-L-酪氨酸

描述

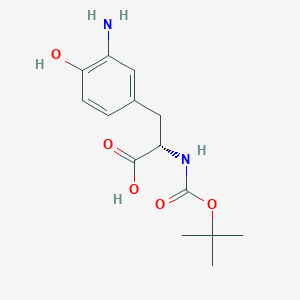

Boc-3-amino-L-tyrosine is a compound with the molecular formula C14H20N2O5 . It is a derivative of tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-3-amino-L-tyrosine involves the protection of the amino function of tyrosine with a Boc group . This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc group can be cleaved by mild acidolysis . Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .

Molecular Structure Analysis

The molecular weight of Boc-3-amino-L-tyrosine is 296.32 g/mol . The compound has a total of 41 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .

Chemical Reactions Analysis

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Physical And Chemical Properties Analysis

Boc-3-amino-L-tyrosine has a molecular weight of 296.32 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 296.13722174 g/mol . The topological polar surface area of the compound is 122 Ų .

科学研究应用

-

Synthesis of Multifunctional Targets

- Field : Organic Chemistry

- Application : Boc-groups play a pivotal role in the synthesis of multifunctional targets . They are used for the dual protection of amines and amides .

- Method : The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Results : Boc-protection has been successfully used in peptide synthesis and continues to play an important role in this context .

-

Biocatalytic Derivatization of L-Tyrosine

- Field : Biotechnology

- Application : Derivatization of L-Tyrosine’s functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Method : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

- Results : Enzyme-catalyzed L-tyrosine derivatization has shown promising results in the production of high-value chemicals .

-

Facilitated Cleavage due to Mutual Interaction

- Field : Organic Chemistry

- Application : Boc-groups are used for the dual protection of amines and amides . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method : Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .

- Results : Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .

-

Marker for Peroxynitrite

- Field : Biochemistry

- Application : 3-Nitro-L-tyrosine, which can be synthesized from Boc-3-amino-L-tyrosine, is used as a marker for peroxynitrite .

- Method : The specific method of application is not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

-

Tyrosine Bioconjugation

- Field : Organic & Biomolecular Chemistry

- Application : Tyrosine bioconjugation is rapidly becoming a constructive alternative/complement to the more well-established strategies . It can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .

- Method : The three-component Mannich-type reaction involved in situ formation of an imine from a substituted aniline and an aldehyde, which subsequently reacted with a tyrosine residue, resulting in carbon–carbon bond formation to yield bioconjugate .

- Results : Tyrosine bioconjugation is becoming a stand-alone alternative to more traditional methods .

-

Enzyme-Catalyzed L-Tyrosine Derivatization

- Field : Biotechnology

- Application : Enzyme-catalyzed L-tyrosine derivatization has shown promising results in the production of high-value chemicals .

- Method : The specific method of application is not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

安全和危害

Safety measures for handling Boc-3-amino-L-tyrosine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

属性

IUPAC Name |

(2S)-3-(3-amino-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDSZPLLLMNLBY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-amino-L-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)

![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)

![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)

![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)

![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)